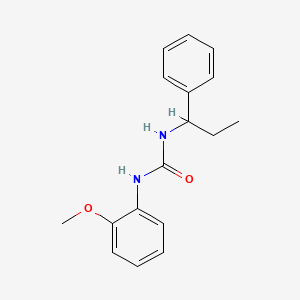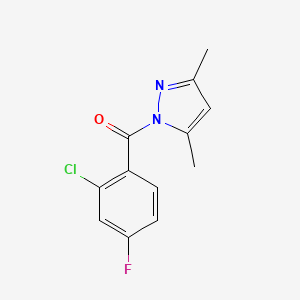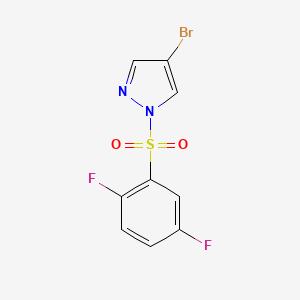![molecular formula C15H18N2O4S2 B5485957 4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)
4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized with a carboxamide group. The introduction of the sulfamoyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The hydroxy-2-methylpropan-2-yl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]phenylbenzoic acid
- 4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]phenylthiophene-2-carboxylate
Uniqueness
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring provides aromatic stability, while the sulfamoyl and carboxamide groups offer versatile sites for chemical modifications and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-15(2,10-18)17-23(20,21)12-8-13(22-9-12)14(19)16-11-6-4-3-5-7-11/h3-9,17-18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMHFBMPLSOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5485889.png)

![(2-CHLORO-4-FLUOROPHENYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B5485901.png)
![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]ethanol](/img/structure/B5485926.png)
![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride](/img/structure/B5485939.png)

![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5485973.png)
